(S,S,S)-AHPC-Boc, also referred to as (S,S,S)-VH032-Boc, is a chemical compound that serves primarily as an inactive isomer of (S,R,S)-AHPC-Boc. This compound is significant in scientific research, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology, where it functions as a control to validate experimental results involving protein degradation mechanisms. Its role in the recruitment of the von Hippel-Lindau protein is critical for studies related to targeted protein degradation and therapeutic applications in oncology and other fields.
(S,S,S)-AHPC-Boc can be synthesized through various chemical methods, with detailed protocols available in scientific literature and commercial synthesis services. It is typically obtained from specialized chemical suppliers or synthesized in laboratory settings.
(S,S,S)-AHPC-Boc belongs to the class of small organic molecules used in medicinal chemistry and biochemistry. It is classified as a chiral compound due to its specific stereochemistry, which influences its biological activity and interactions.
The synthesis of (S,S,S)-AHPC-Boc involves several key steps, starting with the preparation of a core structure followed by the introduction of functional groups. The general synthetic route includes:
The synthesis often requires specific conditions such as temperature control, use of organic solvents, and catalysts to facilitate the desired reactions. Typical solvents include dichloromethane or dimethylformamide, while catalysts may include bases or Lewis acids depending on the reaction type.
The molecular structure of (S,S,S)-AHPC-Boc features a bicyclic framework with specific stereochemical configurations that are crucial for its biological activity. The compound's stereochemistry is defined by its three chiral centers, contributing to its classification as an inactive isomer.
Molecular formula: C₁₁H₁₅N₃O₂
Molecular weight: 219.26 g/mol
(S,S,S)-AHPC-Boc can undergo various chemical reactions including:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be optimized for each specific transformation to maximize yield and selectivity.
The mechanism of action for (S,S,S)-AHPC-Boc revolves around its role as an inactive control compound in PROTAC technology. While its active counterpart (S,R,S)-AHPC-Boc effectively recruits the von Hippel-Lindau protein to target specific proteins for degradation, (S,S,S)-AHPC-Boc does not exhibit this activity. Instead, it serves to validate experimental outcomes by providing a baseline for comparison.
Relevant data from stability tests indicate a shelf life of several months when stored properly under inert conditions.
(S,S,S)-AHPC-Boc is primarily utilized in scientific research settings:
(S,S,S)-AHPC-Boc ((2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid) is synthesized via chiral pool strategies using trans-4-hydroxy-L-proline derivatives. Key steps involve:
Table 1: Key Reaction Conditions for Stereoselective Synthesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH (0.1 M), 0°C → RT, 12 h | 92% | ≥98% |
| Crystallization | Ethyl acetate/hexane (1:3), -20°C, 24 h | 85% | >99% ee |
| NHS Ester Formation | NHS, DCC, CH₂Cl₂, 0°C → RT, 6 h | 78% | 95% |
Protection Strategies:
Deprotection Kinetics:
Table 2: Synthetic Differences Between Isomers
| Parameter | (S,R,S)-AHPC-Boc | (S,S,S)-AHPC-Boc |
|---|---|---|
| Chiral Precursor | trans-4-Hydroxy-D-proline | trans-4-Hydroxy-L-proline |
| Crystallization Solvent | Ethanol/water (7:3) | Ethyl acetate/hexane (1:3) |
| Reaction Yield | 88% | 85% |
| VHL Binding Affinity | Kd = 80–90 nM | >10 µM (inactive) |
Key Distinctions:
(S,S,S)-AHPC-Boc is integrated into PROTACs via solid-phase peptide synthesis (SPPS):
Advantages:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: